1-(1,2-Oxazol-3-ylmethyl)piperazine

Overview

Description

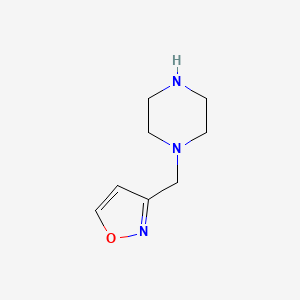

1-(1,2-Oxazol-3-ylmethyl)piperazine is an organic compound with the molecular formula C8H13N3O. It is a derivative of piperazine, where the piperazine ring is substituted with a 1,2-oxazole moiety at the 3-position.

Preparation Methods

The synthesis of 1-(1,2-Oxazol-3-ylmethyl)piperazine typically involves the reaction of piperazine with a suitable oxazole derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with 3-chloromethyl-1,2-oxazole under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(1,2-Oxazol-3-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the oxazole ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(1,2-Oxazol-3-ylmethyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazol-3-ylmethyl)piperazine is primarily related to its interaction with biological targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

1-(1,2-Oxazol-3-ylmethyl)piperazine can be compared with other similar compounds, such as:

1-(1,2-Oxazol-3-ylmethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.

1-(1,2-Oxazol-3-ylmethyl)morpholine: Contains a morpholine ring, offering different chemical and biological properties.

1-(1,2-Oxazol-3-ylmethyl)imidazole: Features an imidazole ring, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its combination of the piperazine and oxazole rings, providing a balance of chemical stability and biological activity that is advantageous in various research and industrial applications .

Biological Activity

1-(1,2-Oxazol-3-ylmethyl)piperazine is an organic compound with the chemical formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial effects, mechanisms of action, and structural comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring linked to an oxazole moiety. Its IUPAC name is 3-(piperazin-1-ylmethyl)-1,2-oxazole, and it can be represented by the SMILES notation: C1CN(CCN1)CC2=NOC=C2. Typically, it appears as a liquid at room temperature and is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest its effectiveness in inhibiting protein synthesis by preventing ribosome dissociation from messenger RNA, as well as inhibiting membrane-bound phosphatases that influence cellular signaling pathways.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Inhibition |

| Staphylococcus aureus | Inhibition |

| Candida albicans | Inhibition |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It has been shown to inhibit protein synthesis and phosphatase activity, which are crucial for various cellular processes. The inhibition of protein synthesis can lead to cell death in susceptible microorganisms.

Study on Protein Synthesis Inhibition

A study highlighted the compound's ability to inhibit protein synthesis effectively. The mechanism involves binding to ribosomal units, thereby preventing the normal translation process. This finding positions the compound as a potential lead for developing new antimicrobial agents targeting bacterial infections.

Sensitization of Cancer Cells

Another area of investigation involves the compound's role in cancer therapy. Research has shown that piperazine derivatives can sensitize colon cancer cells to apoptosis induced by tumor necrosis factor (TNF). This suggests that this compound may also play a role in enhancing the efficacy of existing cancer treatments through its biological activity .

Structural Comparisons

The unique structure of this compound allows for various modifications that could enhance its biological activity. Below is a comparison with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | Contains a methyl group at position 3 | Potentially different biological activity |

| 5-(4-methylpiperazin-1-yl)methyl-1,2-oxazole | Variation in piperazine substitution | May exhibit different pharmacological effects |

| 1-(1,3-Thiazol-2-yl)ethylpiperazine | Contains a thiazole instead of an oxazole | Different reactivity profile |

Properties

IUPAC Name |

3-(piperazin-1-ylmethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-12-10-8(1)7-11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMTXOUUYNPWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.